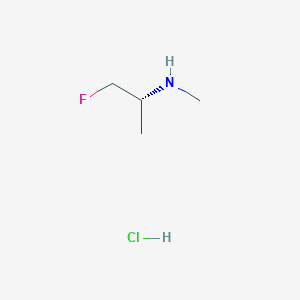

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride

Description

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration

Properties

IUPAC Name |

(2R)-1-fluoro-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c1-4(3-5)6-2;/h4,6H,3H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDLYIUHQCZKME-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CF)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride typically involves the fluorination of a suitable precursor. One common method is the reaction of N-methylpropan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of (2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride span multiple disciplines:

Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Initial studies suggest it may exhibit stimulant properties similar to other amines, which could be beneficial in developing treatments for conditions like ADHD or depression.

Pharmacology

- Receptor Interactions : Research indicates that the fluorinated structure may enhance binding affinities to neurotransmitter receptors, potentially increasing pharmacological efficacy. Ongoing studies aim to elucidate the mechanisms by which this compound interacts with biological systems.

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds.

Industrial Applications

- Pharmaceutical Production : The compound is utilized in the production of pharmaceuticals and fine chemicals, where its specific chemical properties can be leveraged to create targeted therapeutic agents.

Mechanism of Action

The mechanism of action of (2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can significantly alter the compound’s binding affinity and selectivity, leading to unique biological effects. The compound may act by inhibiting or activating certain pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

(2S)-1-Fluoro-N-methylpropan-2-amine;hydrochloride: The enantiomer of the compound with different stereochemistry.

1-Fluoro-N-methylpropan-2-amine: Lacks the hydrochloride component.

N-methylpropan-2-amine: Lacks the fluorine atom.

Uniqueness

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride is unique due to its specific (2R) configuration and the presence of both a fluorine atom and a hydrochloride group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(2R)-1-Fluoro-N-methylpropan-2-amine;hydrochloride, a fluorinated amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom attached to a propanamine structure, which influences its pharmacological properties. The molecular formula is with a molecular weight of approximately 89.13 g/mol.

The biological activity of this compound primarily involves interactions with neurotransmitter systems. Specifically, it has been studied for its role as a monoamine releasing agent, particularly affecting dopamine and norepinephrine levels in the brain.

Target Receptors

- Dopamine Transporter (DAT) : The compound exhibits an affinity for DAT, leading to increased dopamine release.

- Norepinephrine Transporter (NET) : Similar interactions have been observed with NET, enhancing norepinephrine levels.

Biological Effects

Research indicates that this compound may exhibit several biological effects:

- Stimulant Activity : In animal models, this compound has shown stimulant-like effects, comparable to traditional amphetamines.

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects against oxidative stress in neuronal cells.

- Anti-inflammatory Effects : Preliminary findings indicate that the compound may reduce inflammation markers in vitro.

Table 1: Summary of Biological Activities

Case Study 1: Stimulant Properties

A study conducted on rodents demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. This effect was attributed to enhanced dopaminergic signaling.

Case Study 2: Neuroprotection

In vitro studies using cultured neuronal cells exposed to oxidative stress showed that treatment with the compound led to a reduction in apoptosis markers. This suggests a protective role against oxidative damage, potentially mediated through antioxidant pathways.

Q & A

Q. What are the recommended synthetic routes for (2R)-1-Fluoro-N-methylpropan-2-amine hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized using a modified version of Method B (as described in ), which involves coupling fluorinated precursors with N-methylpropan-2-amine under controlled conditions. Enantiomeric purity is critical due to the (2R) configuration. Strategies include:

- Chiral resolution : Use chiral HPLC or capillary electrophoresis to separate enantiomers .

- Asymmetric synthesis : Employ chiral catalysts or auxiliaries during cyclopropane ring formation (if applicable) to favor the (2R) configuration, as seen in structurally similar amines .

- NMR validation : Compare experimental and NMR chemical shifts with reference data for chiral amines (e.g., reports shifts for (2S)-1-phenylpropan-2-amine hydrochloride) .

Q. How should researchers characterize the structural integrity of (2R)-1-Fluoro-N-methylpropan-2-amine hydrochloride using spectroscopic methods?

- Methodological Answer : A multi-technique approach is recommended:

-

NMR spectroscopy : Analyze and NMR spectra to confirm the fluorine substitution and methylamine group. For example, fluorine-induced deshielding in NMR (if available) can verify the fluorination site .

-

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. provides HRMS data for structurally related compounds (e.g., Compound 29: Calc. 389.1754, Found 389.1750) .

-

X-ray crystallography (if crystalline): Resolve absolute configuration, as demonstrated for similar cyclopropane-containing amines in .

Expected NMR Peaks (Based on Analogous Compounds) Proton ------------ CH (N-methyl) CHF (fluorinated) Cyclopropane H (if present)

Advanced Research Questions

Q. How can functional selectivity studies be designed to assess the interaction of (2R)-1-Fluoro-N-methylpropan-2-amine hydrochloride with neurotransmitter receptors?

- Methodological Answer :

- Radioligand binding assays : Screen for affinity at serotonin (5-HT), dopamine, or norepinephrine receptors, as fluorinated amines often exhibit CNS activity. highlights functional selectivity studies for structurally related compounds (e.g., Compound 29’s 5-HT activity) .

- Functional assays : Use calcium flux or cAMP assays to evaluate agonist/antagonist effects. For chiral amines, compare (2R) vs. (2S) enantiomers to isolate stereospecific effects .

- Molecular docking : Model interactions with receptor binding pockets using software like AutoDock, leveraging crystallographic data from .

Q. What strategies resolve contradictions in NMR data when impurities or solvent effects obscure structural assignments?

- Methodological Answer :

- 2D NMR techniques : Employ COSY, HSQC, or NOESY to resolve overlapping signals. For example, used 2D NMR to confirm cyclopropane ring geometry in similar compounds .

- Solvent optimization : Switch from DO to DMSO-d to reduce peak broadening caused by hydrogen bonding (common in hydrochloride salts) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species). ’s density/PSA/LogP data can guide HPLC method development .

Q. What are the challenges in achieving high chiral purity during large-scale synthesis, and how can they be mitigated?

- Methodological Answer :

- Scale-up limitations : Asymmetric catalysis may lose efficiency at larger scales. Use kinetic resolution (e.g., lipase-mediated hydrolysis) or switch to chiral pool synthesis (e.g., starting from enantiopure amino alcohols) .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral counterions (e.g., tartaric acid) and recrystallize, as seen in ’s synthesis of tranylcypromine analogs .

Data Contradiction Analysis

- Case Study : Discrepancies in NMR shifts between batches may arise from trace metal contaminants or solvent polarity.

- Solution :

Repeat synthesis under anhydrous conditions ( emphasizes the importance of anhydrous steps for cyclopropane-containing amines) .

Compare with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.